Methyl 3-bromo-1H-indazole-7-carboxylate
Overview
Description
Methyl 3-bromo-1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 3-bromo-1H-indazole-7-carboxylate is an organic compound with potential biological activity Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known activities of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) to induce changes in their activity . This could potentially lead to alterations in cellular processes such as cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the potential targets of this compound, it may influence pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
It is known that this compound is a white crystalline solid that is almost insoluble in water at room temperature but can dissolve in organic solvents such as ketones, alcohols, and ethers . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the potential targets and activities of similar indazole derivatives, this compound may influence cellular processes such as cell cycle progression and cell volume regulation .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the chemical environment . Additionally, safety information suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment, indicating that physical factors such as particle size and handling conditions may also affect its action .
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1H-indazole-7-carboxylate plays a significant role in biochemical reactions, particularly in the context of medicinal chemistry and drug development. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases and phosphatases, modulating their activity and thereby affecting cellular signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within the body can also affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
methyl 3-bromo-2H-indazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGIJSHGAUIOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214596 | |
Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-37-7 | |
Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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